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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145 Get Quote

Executive Summary
2-(4-Chlorophenyl)oxazole (C

H

ClNO) is a 2,5-heteroaromatic system comprising a 1,3-oxazole core substituted at the C2
position with a para-chlorophenyl moiety.[1] This structure serves as a pharmacophore in non-
steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents, utilizing the oxazole ring as
a bioisostere for amide or ester linkages. Its electronic properties, defined by the electron-
withdrawing chlorine and the

-excessive oxazole ring, make it a valuable candidate for scintillator applications and
fluorescent probes.

Molecular Architecture & Electronic Properties[1]
Structural Parameters
The molecule exhibits a planar or near-planar conformation, facilitating

-conjugation between the phenyl ring and the oxazole heterocycle. The chlorine atom at the
para position exerts an inductive electron-withdrawing effect (-I), while the oxazole ring acts as
a weak base.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1595145?utm_src=pdf-interest
https://www.benchchem.com/product/b1595145?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/259758
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (Computed/Exp) Description

Molecular Formula

C

H

ClNO

Core scaffold

Molecular Weight 179.60 g/mol Monoisotopic mass: 179.01 Da

Dipole Moment ~2.5 - 3.0 D
Directed towards the oxazole

nitrogen and chlorine

Topological Polar Surface Area 26.0 Å Attributed to N and O

heteroatoms

LogP (Octanol/Water) 2.6
Moderate lipophilicity, suitable

for membrane permeability

H-Bond Acceptors 2

Nitrogen (sp

) and Oxygen (sp

-like)

Electronic Distribution (Graphviz Analysis)
The electronic push-pull system is characterized by the resonance interaction between the lone

pair on the oxazole oxygen and the electron-deficient imine nitrogen, modulated by the

chlorophenyl group.
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Figure 1: Electronic flow and structural connectivity in 2-(4-Chlorophenyl)oxazole.

Synthetic Methodologies
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The synthesis of 2-substituted oxazoles typically proceeds via cyclodehydration strategies.[1]

The Robinson-Gabriel Synthesis is the most authoritative protocol for this specific scaffold,

ensuring high regioselectivity.

Protocol: Robinson-Gabriel Cyclodehydration
This method involves the dehydration of an

-acylamino ketone.[1][2] For 2-(4-chlorophenyl)oxazole, the precursor is N-(2-oxoethyl)-4-
chlorobenzamide (often generated in situ from acetals).[1]

Reagents:

4-Chlorobenzoyl chloride[1][3]

Aminoacetaldehyde dimethyl acetal[1]

Concentrated Sulfuric Acid (H

SO

) or Phosphorus Oxychloride (POCl

)

Step-by-Step Workflow:

Amidation: React 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal in

dichloromethane (DCM) with triethylamine (Et

N) at 0°C to form the amide intermediate.

Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of acid chloride.[1]

Cyclization: Treat the isolated amide acetal with concentrated H

SO

at 0–5°C. The acid catalyzes both acetal hydrolysis to the aldehyde and subsequent
intramolecular cyclodehydration.[1]
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Quenching: Pour the reaction mixture onto crushed ice and neutralize with NaHCO

.

Purification: Extract with ethyl acetate, dry over MgSO

, and recrystallize from ethanol/water.

Synthesis Pathway Diagram[1][7][8]

4-Chlorobenzoyl Chloride
+ Aminoacetaldehyde Acetal

Intermediate Amide
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Figure 2: Robinson-Gabriel synthetic pathway for 2-(4-Chlorophenyl)oxazole construction.[1]

Spectroscopic Characterization
Accurate identification relies on the distinct chemical shifts of the oxazole protons and the

splitting pattern of the para-substituted phenyl ring.

Nuclear Magnetic Resonance ( H NMR)
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Solvent: CDCl

, 400 MHz

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Ar-H (2', 6') 8.02
Doublet (

Hz)
2H Ortho to Oxazole

Oxazole-H4 7.71
Singlet (or d,

Hz)
1H Heterocycle Ring

Ar-H (3', 5') 7.45
Doublet (

Hz)
2H Ortho to Chlorine

Oxazole-H5 7.25
Singlet (or d,

Hz)
1H Heterocycle Ring

Interpretation: The AA'BB' system (two doublets) confirms the para-substitution.[1] The

downfield shift of the H4 oxazole proton relative to H5 is characteristic of the 2-aryl substitution

pattern.

Mass Spectrometry (MS)
Molecular Ion (M+): m/z 179/181 (3:1 ratio due to

Cl/

Cl isotopes).[1]

Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is typical for oxazoles, often leading to

a chlorobenzonitrile fragment (m/z 137/139).

Reactivity & Applications
Chemical Reactivity Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/259758
https://pubchem.ncbi.nlm.nih.gov/compound/259758
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophilic Substitution: The oxazole ring is relatively electron-rich but less reactive than

furan.[1] Electrophilic attack (e.g., nitration, halogenation) typically occurs at the C5 position

if unsubstituted.

Diels-Alder Cycloaddition: The oxazole ring can function as a diene in Diels-Alder reactions

with electron-deficient alkynes, followed by retro-Diels-Alder loss of nitrile to yield furan

derivatives.[1]

Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if the ring is

activated, but the 2-aryl group stabilizes this position.

Applications in Drug Discovery & Materials
Medicinal Chemistry: The 2-aryloxazole moiety is a privileged scaffold in COX-2 inhibitors

(e.g., Oxaprozin analogs) and antifungal agents.[1] The 4-chlorophenyl group specifically

enhances lipophilicity and metabolic stability against P450 oxidation compared to a simple

phenyl group.[1]

Optoelectronics: 2-Phenyl-oxazole derivatives are used as scintillators (wavelength shifters)

in particle physics detectors due to their high quantum yield and fast fluorescence decay

times.[1]
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PubChem Compound Summary: National Center for Biotechnology Information (2024).[1]

PubChem Compound Summary for CID 66786097, 4-(2-chlorophenyl)oxazole (Isomer

Reference).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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